molecular formula C6H6N4O B056642 9-Methylhypoxanthine CAS No. 113336-00-8

9-Methylhypoxanthine

Cat. No. B056642
M. Wt: 150.14 g/mol
InChI Key: PESGUQRDJASXOR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 9-methylhypoxanthine and its complexes with divalent metal ions demonstrates its capability to form stable compounds with metals such as Mn-Zn, Cd, and Hg(II). These complexes exhibit diverse stoichiometries and structural configurations, indicating 9-methylhypoxanthine's versatility in coordination chemistry (Behrens & Goodgame, 1980).

Molecular Structure Analysis

Studies on palladium(II) and platinum(II) complexes with 9-methylhypoxanthine reveal its ability to coordinate through N1 and N7 nitrogen atoms, showcasing the molecule's flexible binding modes. Crystal structure determinations and theoretical calculations provide insights into the preferred coordination sites and the stability of these complexes, highlighting the influence of the methyl group on 9-methylhypoxanthine's binding preferences (Ruiz et al., 2009).

Chemical Reactions and Properties

The electrochemical oxidation of 9-methylxanthine, a closely related compound, indicates potential pathways for the oxidation of 9-methylhypoxanthine. These oxidation processes lead to the formation of various dimers and reaction products, showcasing the compound's reactivity and the potential for generating novel derivatives (Cleary, Owens, & Dryhurst, 1981).

Physical Properties Analysis

Photophysical studies on 9-methylhypoxanthine detail its electronic singlet states and the presence of conical intersections that facilitate non-radiative decay, offering insights into its behavior under light exposure. This information is crucial for understanding the stability and reactivity of 9-methylhypoxanthine in various environmental conditions (Guo et al., 2016).

Chemical Properties Analysis

Reactions with platinum(IV) compounds at elevated temperatures reveal the formation of both platinum(II) and platinum(IV) amine adducts, demonstrating the compound's complex reactivity with transition metals and its potential for forming diverse chemical species (Veer, Ligtvoet, & Reedijk, 1987).

Scientific Research Applications

  • Cluster Ion Formation : 9-Methylhypoxanthine has been studied for its ability to form stable cluster ions, particularly when analyzed using electrospray ionization mass spectrometry. It forms a stable magic number cluster tetramer [(MeHyp)4 + Na]+ ion, in contrast to hypoxanthine (Frańska & Łabędzka, 2012).

  • Complexes with Divalent Metal Ions : Research into the spectral properties of complexes of 9-Methylhypoxanthine with divalent metal ions, including Mn, Zn, Cd, and Hg(II), has shown interesting chemical interactions. This includes the formation of tetrahedral complexes with zinc and planar HgNX2 units interconnected by long axial Hg-X bonds (Behrens & Goodgame, 1980).

  • Bioorganometallic Chemistry : The reactions of Cp*Rh complexes with guanine derivatives, including 9-Methylhypoxanthine, have been explored. This research contributes to our understanding of bioorganometallic chemistry and the interactions of these complexes in various solvents (Smith et al., 1993).

  • Photophysics Insights : Ab initio studies on the low-lying electronic singlet states of 9-Methylhypoxanthine have provided insights into its photophysical properties. This includes the identification of internal conversion pathways and absorption spectra predictions (Guo et al., 2016).

  • UV-Induced Tautomeric Generation : Studies using matrix isolation FTIR have explored the generation of rare tautomers of 9-Methylhypoxanthine under UV light, providing insights into its photoreactivity and potential applications in photobiology (Gerega et al., 2006).

  • Ultrafast Excited-State Deactivation : The ultrafast non-adiabatic decay of 9-Methylhypoxanthine in aqueous solutions has been investigated, offering valuable data for understanding its excited-state dynamics in biological environments (Guo et al., 2016).

  • N1-Coordination in Metal Complexes : Research has shown that 9-Methylhypoxanthine can form complexes with palladium and platinum, exhibiting N1 coordination. This provides valuable insights for the development of new drugs and catalysts (Ruiz et al., 2009).

Future Directions

Future research on 9-Methylhypoxanthine could focus on further exploring its photophysical properties and potential applications. For instance, one study suggested investigating the ultrafast excited-state deactivation of 9-Methylhypoxanthine in aqueous solution .

properties

IUPAC Name

9-methyl-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O/c1-10-3-9-4-5(10)7-2-8-6(4)11/h2-3H,1H3,(H,7,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PESGUQRDJASXOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1N=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40236361
Record name 9-Methylhypoxanthine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Methylhypoxanthine

CAS RN

875-31-0
Record name 1,9-Dihydro-9-methyl-6H-purin-6-one
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Record name 9-Methylhypoxanthine
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Record name 9-Methylhypoxanthine
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Record name 9-methyl-9H-purin-6-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
309
Citations
M Frańska, M Łabędzka - International Journal of Mass Spectrometry, 2012 - Elsevier
… magic number cluster formed by 9-methylhypoxanthine (provided that the cluster … 9-methylhypoxanthine with KCl added. ESI mass spectra of solutions containing 9-methylhypoxanthine …
Number of citations: 9 www.sciencedirect.com
PM van Vliet, JG Haasnoot, J Reedijk - Inorganic Chemistry, 1994 - ACS Publications
Both ions are isolated as chlorides and hexafluorophosphates and show similar proton NMR patterns for the cisconfigurated bpy ligands. The aqua complexes (L= H20) have been …
Number of citations: 71 pubs.acs.org
A Gerega, L Lapinski, I Reva, H Rostkowska… - Biophysical …, 2006 - Elsevier
… at N(9) atom (such as 9-methylhypoxanthine) concern mostly the … different positions (including 9-methylhypoxanthine) have been … of allopurinol and 9-methylhypoxanthine (Scheme 1) …
Number of citations: 21 www.sciencedirect.com
F Belanger-Gariepy, AL Beauchamp - Journal of the American …, 1980 - ACS Publications
… The structure consists of uncoordinated CIO4- ions and planar[(9-methylhypoxanthine)2Ag]+ … The 1:2 complex with 9-methylhypoxanthine described in the present paper was prepared …
Number of citations: 66 pubs.acs.org
JL van der Veer, GJ Ligtvoet, J Reedijk - Journal of inorganic biochemistry, 1987 - Elsevier
The products obtained from the reaction of Pt(IV)Cl 4 (LL) compounds (LL denotes the chelating ligands ethylenediamine (en) and 2,2-dimethyl-1,3-diaminopropane (dmdap), or two cis…
Number of citations: 19 www.sciencedirect.com
K Aoki, W Saenger - Acta Crystallographica Section C: Crystal …, 1984 - scripts.iucr.org
… The Ag+ ion is linearly bonded to the two 9-methylhypoxanthine ligands through the N(7) sites. … exemplified in the crystal structure of [Ag(9- methylhypoxanthine)z](CIO4).H20 (Gari6py & …
Number of citations: 17 scripts.iucr.org
F Bergmann, H Kwietny, G Levin… - Journal of the American …, 1960 - ACS Publications
… In addition, both 7- and 9-methylhypoxanthine are refractory to XO. Clearly, a free NH-group in the imidazole ring is also indispensable for conversion of hypoxanthine into its “active …
Number of citations: 68 pubs.acs.org
X Guo, H Yuan, Q Zhu, B An, J Zhang - Molecular Physics, 2016 - Taylor & Francis
… In this work, the low-lying electronic singlet states of 9-methylhypoxanthine (9MHPX) were explored by the complete active space self-consistent-field (CASSCF) and complete active …
Number of citations: 1 www.tandfonline.com
NB Behrens, DML Goodgame - Inorganica Chimica Acta, 1980 - Elsevier
… complexes of cobalt, nickel, and copper with hypoxanthine and 7- and 9methylhypoxanthine, … the experimental conditions we have employed, the 06 atom of 9-methylhypoxanthine …
Number of citations: 3 www.sciencedirect.com
FM Albertí, W Zielinski, M Morell Cerdà… - … A European Journal, 2013 - Wiley Online Library
… tion of the monofunctional metal fragment (NH3)3PtII and the cis-bifunctional [PdII(en)] (en=ethylenediamine) to prepare an open triangular vase with 9-methylhypoxanthine (9MeHxH), …

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